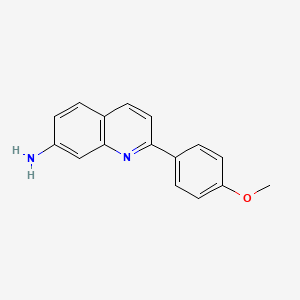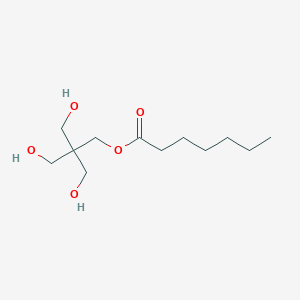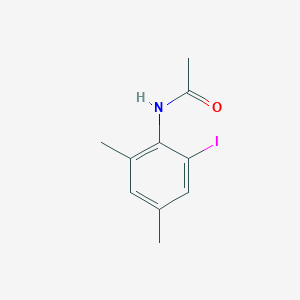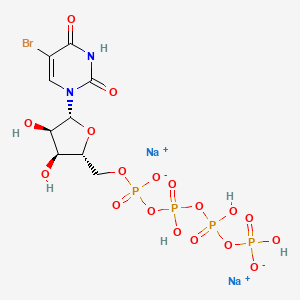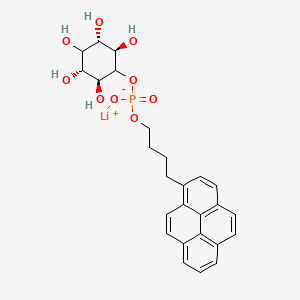
1-Pyrenebutyl myo-inositol 1-phosphate*L ithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenebutyl myo-inositol 1-phosphate lithium is a chemical compound with the molecular formula C26H28O9PLi. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications due to its unique properties. The compound is known for its fluorescent properties, making it useful in biochemical and cellular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrenebutyl myo-inositol 1-phosphate lithium typically involves the esterification of myo-inositol with 1-pyrenebutanol, followed by phosphorylation. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then treated with lithium salts to obtain the lithium derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutyl myo-inositol 1-phosphate lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various pyrene derivatives and substituted inositol phosphates .
Scientific Research Applications
1-Pyrenebutyl myo-inositol 1-phosphate lithium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and dynamics.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 1-Pyrenebutyl myo-inositol 1-phosphate lithium involves its interaction with cellular components. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the visualization of cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Myo-inositol 1-phosphate: A precursor in the biosynthesis of inositol phosphates.
1-Pyrenebutanol: A fluorescent compound used in similar applications.
Inositol hexakisphosphate (IP6): Known for its role in cellular signaling and phosphate storage.
Uniqueness: 1-Pyrenebutyl myo-inositol 1-phosphate lithium stands out due to its combined fluorescent and phosphate-binding properties, making it a versatile tool in various research fields .
Properties
Molecular Formula |
C26H28LiO9P |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
lithium;[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl phosphate |
InChI |
InChI=1S/C26H29O9P.Li/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12,21-31H,1-2,4,13H2,(H,32,33);/q;+1/p-1/t21?,22-,23+,24+,25-,26?; |
InChI Key |
ZUXRBZZWQOMJAV-GVRFRGSZSA-M |
Isomeric SMILES |
[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5[C@@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |
Canonical SMILES |
[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



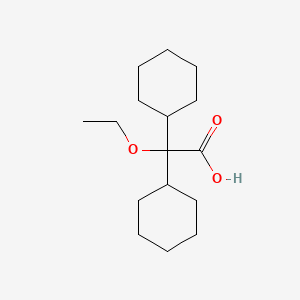
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
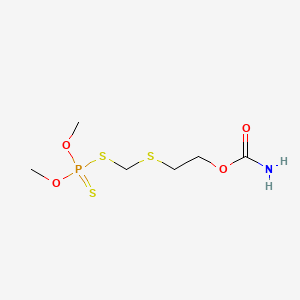
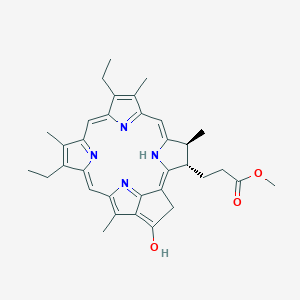
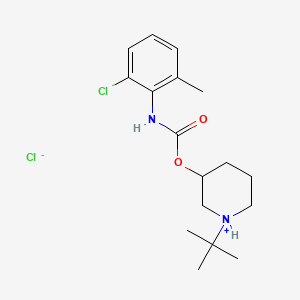
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
